Pramiconazole

Description

This compound is an orally-available triazole antifungal drug for the treatment of acute skin and mucosal fungal infections. This compound has a very long half-life allowing for once a week dosing but may display erratic absorption and idiosyncratic liver toxicity similar to intraconazole and fluconazole.

This compound is a small molecule drug with a maximum clinical trial phase of II.

has antifungal activity; R-126638 is the (2S-cis)-isomer; structure in first source

Structure

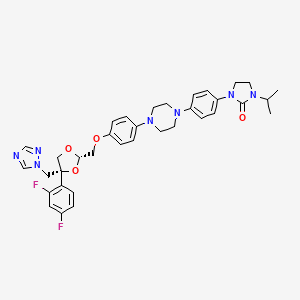

2D Structure

3D Structure

Properties

CAS No. |

219923-85-0 |

|---|---|

Molecular Formula |

C35H39F2N7O4 |

Molecular Weight |

659.7 g/mol |

IUPAC Name |

1-[4-[4-[4-[[(2S,4R)-4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |

InChI |

InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1 |

InChI Key |

AEKNYBWUEYNWMJ-QWOOXDRHSA-N |

Isomeric SMILES |

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5OC[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Appearance |

Solid powder |

Other CAS No. |

219923-85-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone pramiconazole R 126638 R-126638 R126638 |

Origin of Product |

United States |

Foundational & Exploratory

Pramiconazole's Mechanism of Action on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanism of action of Pramiconazole, a triazole antifungal agent. It focuses on its interaction with the fungal cell membrane, detailing the core biochemical pathways it disrupts, and presenting relevant quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane.[1][2][3] The primary molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[4][5][6][7] This enzyme is critical in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4]

The mechanism unfolds through the following key steps:

-

Binding to Lanosterol 14α-Demethylase: this compound's triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, competitively inhibiting the enzyme.[5][6]

-

Inhibition of Ergosterol Synthesis: This inhibition blocks the conversion of lanosterol to ergosterol.[1][2][4][5]

-

Accumulation of Toxic Sterols: The blockage of this pathway leads to a depletion of ergosterol and a simultaneous accumulation of 14α-methylated sterol precursors, such as lanosterol.[5]

-

Disruption of Membrane Integrity: The accumulation of these toxic sterol intermediates disrupts the normal packing of phospholipids in the cell membrane. This alteration leads to increased membrane permeability and fluidity, impairing the function of membrane-bound enzymes.[1][2][8]

-

Fungal Cell Growth Inhibition and Death: The compromised cell membrane can no longer maintain its essential functions, such as regulating the passage of ions and nutrients, which ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8][9]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the ergosterol biosynthesis pathway and the overarching mechanism of action of this compound.

Quantitative Data Summary

This compound demonstrates potent in vitro activity against a broad spectrum of fungal pathogens. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) against various fungal species and its binding affinity to the target enzyme.

Table 1: In Vitro Antifungal Activity of this compound (IC50)

| Fungal Species | Isolate | This compound IC50 (μM) | Reference Compounds IC50 (μM) |

| Candida albicans | ATCC 90028 | 0.18 ± 0.13 | Itraconazole: 0.11 ± 0.09 |

| Candida albicans | B2630 | 1.83 ± 1.25 | Itraconazole: 1.15 ± 0.92 |

| Candida glabrata | B65013 | 0.82 ± 0.35 | Itraconazole: 0.65 ± 0.31 |

| Candida krusei | B51131 | 0.28 ± 0.08 | Itraconazole: 0.61 ± 0.23 |

| Microsporum canis | B68128 | 0.18 ± 0.06 | Itraconazole: 2.02 ± 2.45 |

| Trichophyton mentagrophytes | B70554 | 0.15 ± 0.04 | Itraconazole: 0.37 ± 0.39 |

| Trichophyton rubrum | B68079 | 0.16 ± 0.04 | Itraconazole: 0.20 ± 0.10 |

| Trichophyton quinckeanum | B68114 | 1.34 ± 0.69 | Itraconazole: 2.50 ± 2.25 |

| (Data sourced from a study comparing this compound with other antifungals. IC50 is the concentration that inhibits 50% of fungal growth compared to untreated controls. Values are expressed as mean ± standard deviation)[10][11] |

Table 2: Binding Affinity and Cytotoxicity

| Parameter | Target/Cell Line | Value |

| Binding Affinity | Lanosterol 14α-demethylase | -11.0 kcal/mol |

| Cytotoxicity (CC50) | Human Lung Fibroblasts (MRC-5) | 53.33 ± 18.48 μM |

| (CC50 is the concentration at which 50% of the MRC-5 cells are killed)[10][11] |

Experimental Protocols

The following sections detail standardized methodologies for evaluating the antifungal activity and mechanism of action of compounds like this compound.

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Fungal isolates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or plate reader

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an SDA plate. Suspend fresh colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.[12]

-

Drug Dilution: Serially dilute the this compound stock solution in RPMI 1640 across the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 64 μM down to 0.06 μM).[10] Include a drug-free well as a positive control for growth.

-

Inoculation: Add 100 μL of the prepared fungal inoculum to each well containing 100 μL of the serially diluted drug, for a final volume of 200 μL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[12]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50%) compared to the drug-free control.[12] This can be assessed visually or by measuring optical density with a plate reader.[13]

-

MFC Determination: To determine the MFC, take a 100 μL aliquot from each well that shows no visible growth.[14] Plate these aliquots onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest drug concentration that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][14]

This protocol describes a common method using a fluorescent dye that cannot penetrate intact cell membranes.

Objective: To assess if this compound treatment increases fungal cell membrane permeability.

Materials:

-

Fungal cell culture treated with this compound (at MIC or higher)

-

Untreated control fungal culture

-

Propidium Iodide (PI) or SYTOX Green stain

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treatment: Incubate fungal cells with and without this compound for a predetermined time (e.g., 4, 8, or 24 hours).

-

Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove residual media and drug.

-

Staining: Resuspend the cell pellets in PBS containing a fluorescent dye like Propidium Iodide (PI). PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

-

Incubation: Incubate the cells with the dye in the dark for 15-30 minutes at room temperature.

-

Analysis:

-

Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide and observe under a fluorescence microscope. A significant increase in the number of fluorescent (red for PI) cells in the this compound-treated sample compared to the control indicates increased membrane permeability.

-

Flow Cytometry: For a quantitative analysis, analyze the samples using a flow cytometer. The percentage of fluorescent cells in the treated population will be significantly higher if membrane integrity is compromised.

-

Experimental Workflow Visualization

Conclusion

This compound is a potent triazole antifungal agent that acts by specifically inhibiting lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][5] This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which critically compromises the structure and function of the fungal cell membrane.[1][5][8] The resulting increase in membrane permeability disrupts cellular homeostasis, ultimately leading to the inhibition of fungal proliferation and cell death. The quantitative data underscores its high potency against clinically relevant yeasts and dermatophytes, supporting its potential as a valuable therapeutic agent in the management of fungal infections.[10]

References

- 1. This compound, a triazole compound for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antifungal Mechanism Effect of Artemisinin on Fusarium solani [mdpi.com]

- 10. In Vitro Profiling of this compound and In Vivo Evaluation in Microsporum canis Dermatitis and Candida albicans Vaginitis Laboratory Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Pramiconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a complex triazole antifungal agent that was under development for the treatment of fungal infections.[1][2] Like other azole antifungals, its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The chemical structure of this compound, 1-{4-[4-(4-{[(2R,4S)-2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-3-isopropylimidazolidin-2-one, reveals a complex assembly of several heterocyclic and aromatic moieties.[3][4]

This guide outlines a potential multi-step synthesis for this compound, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient (API). It also covers plausible methods for its purification to meet the high-purity standards required for pharmaceutical applications.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy, breaking the molecule down into three key intermediates. This approach allows for the parallel synthesis of these fragments, which are then coupled in the final stages.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

This chiral intermediate contains the core triazole and difluorophenyl moieties. Its synthesis can be envisioned starting from 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.

Experimental Protocol:

-

Step 1: Epoxidation. 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is reacted with a sulfur ylide, such as dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and a base like sodium hydride), to form the corresponding epoxide, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.[5]

-

Step 2: Diol Formation. The epoxide is then opened with a suitable nucleophile, for example, in the presence of an acid catalyst and a diol protecting group precursor, to yield a diol. For stereocontrol, an asymmetric dihydroxylation could be employed, or a chiral starting material could be used.

-

Step 3: Dioxolane Formation and Chlorination. The resulting diol is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a suitable solvent to form the final chloromethyl dioxolane intermediate. A related synthesis of a dichlorophenyl dioxolane intermediate has been patented, suggesting a similar pathway could be adapted.[6]

This intermediate is a commercially available compound. However, a laboratory-scale synthesis can be achieved through the reaction of 4-aminophenol with bis(2-chloroethyl)amine.

Experimental Protocol:

-

A mixture of 4-aminophenol and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling point solvent such as ethylene glycol or in the presence of a base like sodium carbonate.

-

The reaction mixture is then cooled, and the product is isolated by precipitation and filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This intermediate can be synthesized from 4-fluoroaniline and N-isopropyl-2-chloroacetamide.

Experimental Protocol:

-

Step 1: Amide Formation. 4-Fluoroaniline is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.

-

Step 2: Amination. The resulting chloroacetamide is then reacted with isopropylamine to yield N1-(4-fluorophenyl)-N2-isopropylethane-1,2-diamine.

-

Step 3: Cyclization. The diamine is cyclized using a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI) in an inert solvent to form the desired 1-(4-fluorophenyl)-3-isopropylimidazolidin-2-one.

Final Assembly of this compound

The final steps involve the coupling of the three intermediates.

Experimental Protocol:

-

Step 1: Etherification. Intermediate A is coupled with Intermediate B via a Williamson ether synthesis. Intermediate B is deprotonated with a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of Intermediate A. This reaction forms the piperazine-dioxolane ether linkage.

-

Step 2: Nucleophilic Aromatic Substitution. The product from the previous step is then coupled with Intermediate C. This is a nucleophilic aromatic substitution reaction where the secondary amine of the piperazine moiety displaces the fluorine atom on the phenyl ring of Intermediate C. This reaction is typically carried out at elevated temperatures in a high-boiling point polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) and may be facilitated by a base.

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

The purification of the final this compound product is critical to ensure its safety and efficacy. A multi-step purification process would likely be required.

Purification Protocol:

-

Chromatographic Purification: The crude product from the final reaction step would likely be subjected to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the purification of such organic molecules.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol), would be employed to separate this compound from unreacted starting materials and by-products. The progress of the separation would be monitored by thin-layer chromatography (TLC).

-

-

Crystallization: After chromatographic purification, the fractions containing the pure product would be combined, and the solvent evaporated. The resulting solid would then be purified further by crystallization.

-

Solvent Selection: A suitable solvent or solvent system for crystallization would need to be identified through solubility studies. This might involve a single solvent (e.g., ethanol, isopropanol) or a binary solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane). The goal is to find a system where this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

-

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Co-crystallization with a pharmaceutically acceptable co-former could also be explored to improve solubility and stability.[7][8]

-

-

Final Drying: The purified this compound crystals would be dried under high vacuum at a controlled temperature to remove any residual solvents.

Data Presentation

Due to the lack of publicly available experimental data, the following tables are presented as templates for recording data during the synthesis and purification of this compound.

Table 1: Summary of Synthetic Steps and Theoretical Yields

| Step | Reaction | Starting Materials | Product | Theoretical Molar Mass ( g/mol ) |

| 1 | Intermediate A Synthesis | 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone | Intermediate A | ~317.7 |

| 2 | Intermediate B Synthesis | 4-Aminophenol, Bis(2-chloroethyl)amine | Intermediate B | 178.23 |

| 3 | Intermediate C Synthesis | 4-Fluoroaniline, N-isopropyl-2-chloroacetamide | Intermediate C | 208.24 |

| 4 | Final Assembly | Intermediates A, B, and C | This compound | 659.73 |

Table 2: Purification Parameters and Purity Assessment

| Purification Step | Method | Details (e.g., mobile phase, solvent system) | Yield (%) | Purity (by HPLC, %) |

| 1 | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | - | >95% |

| 2 | Crystallization | Ethanol/Water | - | >99.5% |

Conclusion

The synthesis of this compound is a challenging, multi-step process that requires careful control of reaction conditions and stereochemistry. The proposed convergent synthetic route, involving the preparation and subsequent coupling of three key intermediates, offers a logical and efficient approach. Purification of the final compound through a combination of chromatography and crystallization is essential to achieve the high purity required for a pharmaceutical ingredient. While the development of this compound has been halted, the synthetic strategies and purification methods outlined in this guide are based on established principles in medicinal chemistry and provide a valuable framework for researchers and scientists working on the synthesis of complex heterocyclic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a triazole compound for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 7. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Inhibition of Ergosterol Synthesis by Pramiconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiconazole is a triazole antifungal agent developed for the treatment of fungal infections.[1][2] Like other azoles, its mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2] By disrupting this pathway, this compound increases cell permeability, leading to fungal cell death.[1][2] Preclinical studies have demonstrated that this compound exhibits a broad spectrum of activity and has comparable or superior antifungal efficacy to established treatments like ketoconazole and itraconazole.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, summarizing the available quantitative data on its antifungal activity and detailing the experimental protocols for its evaluation.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary target of this compound, like other triazole antifungals, is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][4] This enzyme is essential for the conversion of lanosterol to 4,4-dimethylcholesta-8,14,24-triene-3β-ol, a crucial step in the ergosterol biosynthesis pathway.[3]

The inhibition of lanosterol 14α-demethylase by this compound leads to two key downstream effects:

-

Depletion of Ergosterol: Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6] A deficiency in ergosterol compromises the structural integrity and function of the cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[6][7] These sterols can be incorporated into the fungal membrane, disrupting its normal structure and function, which contributes to the antifungal effect.

Signaling Pathway Diagram

Caption: Inhibition of Lanosterol 14α-demethylase by this compound in the Ergosterol Biosynthesis Pathway.

Quantitative Data: In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of fungal pathogens, including dermatophytes and yeasts.[8] The 50% inhibitory concentration (IC50) values from a key study are summarized in the tables below.

Table 1: Antifungal Activity of this compound and Comparator Drugs against Dermatophytes

| Fungal Isolate | This compound (µM) | Itraconazole (µM) | Miconazole (µM) | Terbinafine (µM) |

| Microsporum canis B68128 | 0.20 ± 0.05 | 0.29 ± 0.17 | 0.47 ± 0.11 | 0.10 ± 0.04 |

| Trichophyton mentagrophytes B32723 | 0.15 ± 0.03 | 0.21 ± 0.08 | 0.35 ± 0.09 | 0.08 ± 0.02 |

| Trichophyton rubrum B61502 | 0.23 ± 0.06 | 0.33 ± 0.10 | 0.51 ± 0.13 | 0.12 ± 0.03 |

| Trichophyton quinckeanum B32724 | 0.48 ± 0.12 | 0.65 ± 0.19 | 1.02 ± 0.25 | 0.25 ± 0.06 |

Data adapted from a study on the in vitro profiling of this compound.[8] Values are presented as mean ± standard deviation.

Table 2: Antifungal Activity of this compound and Comparator Drugs against Candida Species

| Fungal Isolate | This compound (µM) | Itraconazole (µM) | Miconazole (µM) | Terbinafine (µM) |

| Candida albicans B2630 | 1.83 ± 0.45 | 2.51 ± 0.73 | 4.18 ± 1.21 | >64 |

| Candida albicans B42436 | 0.04 ± 0.01 | 0.06 ± 0.02 | 0.10 ± 0.03 | >64 |

| Candida glabrata B43924 | 0.35 ± 0.09 | 0.48 ± 0.14 | 0.80 ± 0.23 | >64 |

| Candida krusei B43925 | 0.28 ± 0.07 | 0.39 ± 0.11 | 0.65 ± 0.19 | >64 |

Data adapted from a study on the in vitro profiling of this compound.[8] Values are presented as mean ± standard deviation.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published due to the suspension of its development, the following sections describe standard methodologies that are broadly applicable for evaluating the inhibition of ergosterol synthesis by azole antifungals.[1]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) or IC50 of an antifungal agent against a specific fungal isolate. The protocol is generally based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.

Experimental Workflow

Caption: A generalized workflow for determining the in vitro antifungal susceptibility of a compound.

Methodology:

-

Fungal Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final cell concentration within the recommended range.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Endpoint Determination: The fungal growth is assessed either visually or by measuring the optical density using a microplate reader. The IC50 is determined as the concentration of the drug that causes a 50% reduction in growth compared to the drug-free control well.

Quantification of Ergosterol Synthesis Inhibition

This assay directly measures the effect of an antifungal agent on the total ergosterol content in fungal cells.

Experimental Workflow

Caption: A typical workflow for the quantification of cellular ergosterol content.

Methodology:

-

Fungal Culture: Fungal cells are grown in a liquid medium in the presence and absence of various concentrations of this compound.

-

Cell Harvesting: After a defined incubation period, the cells are harvested by centrifugation, washed, and the dry weight is determined.

-

Saponification: The cell pellet is treated with a strong base (e.g., potassium hydroxide in ethanol) and heated to break open the cells and hydrolyze lipids.

-

Sterol Extraction: The non-saponifiable lipids, which include ergosterol, are extracted from the mixture using an organic solvent such as n-heptane.

-

Spectrophotometric Analysis: The absorbance of the extracted sterols is measured using a spectrophotometer. Ergosterol has a characteristic absorbance spectrum with peaks at approximately 281.5 nm and a shoulder at 290 nm. The amount of ergosterol is calculated based on the absorbance values.

Conclusion

This compound is a potent triazole antifungal that effectively inhibits the ergosterol biosynthesis pathway, a validated target in pathogenic fungi. The available in vitro data demonstrate its efficacy against a range of clinically relevant yeasts and dermatophytes. Although the clinical development of this compound was halted, the information gathered from its preclinical and early clinical evaluation provides valuable insights for the development of new antifungal agents targeting ergosterol synthesis. The experimental methodologies outlined in this guide represent standard approaches for the characterization of such compounds and can serve as a foundation for future research in this area.

References

- 1. This compound, a triazole compound for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voriconazole Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Profiling of this compound and In Vivo Evaluation in Microsporum canis Dermatitis and Candida albicans Vaginitis Laboratory Models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antifungal Profile of Pramiconazole: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data available for pramiconazole, a triazole antifungal agent. The document summarizes its in vitro and in vivo antifungal activities, mechanism of action, and the experimental protocols used in key studies. This information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new antifungal therapies.

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, particularly dermatophytes and yeasts.[1][2][3] Its efficacy is comparable to, and in some cases superior to, established antifungal agents.[2][4]

Table 1: In Vitro Susceptibility of Fungal Isolates to this compound and Comparator Antifungals

| Fungal Species | This compound IC₅₀ (μM) | Itraconazole IC₅₀ (μM) | Miconazole IC₅₀ (μM) | Terbinafine IC₅₀ (μM) |

| Yeasts | ||||

| Candida albicans | 0.04 - 1.83 | - | - | - |

| Candida spp. | Potent activity | - | - | - |

| Malassezia spp. | Potent activity | - | - | - |

| Dermatophytes | ||||

| Microsporum canis | 0.15 - 1.34 | - | - | - |

| Microsporum spp. | Potent activity | - | - | - |

| Trichophyton rubrum | Potent activity | - | - | - |

| Trichophyton mentagrophytes | Potent activity | - | - | - |

| Trichophyton spp. | 0.15 - 1.34 | - | - | - |

IC₅₀ (50% inhibitory concentration) values are presented as ranges from available preclinical studies.[1][3] A lower IC₅₀ value indicates greater potency.

In Vivo Antifungal Efficacy

Preclinical in vivo studies have corroborated the potent in vitro antifungal activity of this compound. These studies have primarily utilized rodent models of dermatophytosis and vulvovaginal candidiasis.

Dermatophytosis Models

In a guinea pig model of Microsporum canis dermatophytosis, both oral and topical administration of this compound resulted in significant antifungal effects, proving superior to the reference compounds itraconazole and terbinafine.[1][4]

Vulvovaginal Candidiasis Models

This compound has also demonstrated high intrinsic in vivo efficacy in a rat model of Candida albicans vulvovaginitis.[1] When administered orally, this compound was superior to the reference drugs.[1]

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound, as a member of the triazole class of antifungals, exerts its effect by disrupting the fungal cell membrane.[2][4][5] The primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of essential membrane functions, and ultimately, inhibition of fungal growth and cell death.[2][4][6]

References

- 1. In Vitro Profiling of this compound and In Vivo Evaluation in Microsporum canis Dermatitis and Candida albicans Vaginitis Laboratory Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a triazole compound for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro profiling of this compound and in vivo evaluation in Microsporum canis dermatitis and Candida albicans vaginitis laboratory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 7. Antifungals: From Pharmacokinetics to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Pramiconazole: An In-depth Technical Guide Based on Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a triazole antifungal agent that showed early promise for the oral treatment of various dermatomycoses.[1] Like other triazoles, its mechanism of action involves the inhibition of fungal cell membrane ergosterol synthesis, leading to increased cell permeability and ultimately, fungal cell death.[1] Developed by Barrier Therapeutics, its progression was halted, leading to a limited amount of publicly available data from its early preclinical and clinical development phases.[1] This technical guide synthesizes the available pharmacokinetic properties of this compound from these initial studies to serve as a resource for researchers in the field of antifungal drug development.

Preclinical Pharmacokinetics

Early in vivo studies in animal models provided the first glimpse into the pharmacokinetic profile of this compound. The following table summarizes the available data from a study in guinea pigs.

Table 1: Pharmacokinetic Parameters of Oral this compound in Guinea Pigs

| Parameter | Value |

| Dose | 10 mg/kg |

| Cmax | 0.18 µg/ml |

| Tmax | 240 minutes |

| Half-life (t½) | Data not available |

| AUC | Data not available |

Experimental Protocol: Preclinical Oral Pharmacokinetic Study in Guinea Pigs

While the complete protocol is not publicly available, the study involved the oral administration of a 10 mg/kg dose of this compound to guinea pigs. Plasma concentrations of the drug were measured at various time points to determine the peak concentration (Cmax) and the time to reach that peak (Tmax). The specific analytical method used for plasma concentration determination was not detailed in the available literature.

Human Pharmacokinetics (Phase I and IIa Studies)

A notable human study investigated the potential for active metabolites of this compound.

Study on the Absence of Active Metabolites in Humans

In a Phase I trial, healthy volunteers were administered either 100 mg or 200 mg of this compound daily for one week.[2] The purpose of this study was to determine if this compound is converted into any active metabolites in humans.

-

Subjects: Healthy human volunteers.

-

Dosing Regimen: 100 mg or 200 mg of this compound administered orally once daily for seven consecutive days.

-

Sample Collection: Serum samples were collected from the participants.

-

Analytical Methods: The collected serum samples were analyzed using two different methods to assess antifungal activity and the presence of metabolites:

-

Agar diffusion bioassay: This method measures the antifungal activity present in the serum.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is used to identify and quantify the parent drug and any potential metabolites.

-

The results of this study concluded that there were no active metabolites of this compound present in the serum of the volunteers.[2]

In Vitro Metabolism

In vitro studies using liver cell fractions provided insights into the metabolic stability of this compound.

Table 2: In Vitro Metabolism of this compound

| System | Species | Incubation Time | % Metabolized |

| Liver Microsomes | Human | 120 minutes | 7.5% |

| Hepatocytes | Human | 30 hours | ~10% |

| Liver Microsomes/Hepatocytes | Rat, Mouse | Not specified | Faster than human and dog |

| Liver Microsomes/Hepatocytes | Dog | Not specified | Slower than rat and mouse |

These studies indicated that this compound has a high metabolic stability, with a slow rate of metabolism in human liver preparations. The metabolism was observed to be faster in rodent species (rat and mouse) compared to humans and dogs. Two metabolites, designated M1 and M2, were identified in dog and rat in vitro systems; however, no unique metabolites were found in human-derived preparations.

Experimental Protocol: In Vitro Metabolism Studies

The in vitro metabolism of this compound was investigated using subcellular liver fractions and isolated hepatocytes from various species. The general protocol involved:

-

Incubating this compound with either liver microsomes or hepatocytes.

-

Monitoring the disappearance of the parent drug over time.

-

Analyzing the incubation mixture for the appearance of metabolites.

The primary analytical technique used was High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways and Experimental Workflows

To visualize the processes described in the early studies of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for Preclinical Pharmacokinetic Study of this compound.

Caption: Workflow for the Investigation of Active Metabolites in Humans.

Caption: In Vitro Metabolism Comparison of this compound Across Species.

Conclusion

The early studies on this compound suggest it is a triazole antifungal with favorable pharmacokinetic properties for the treatment of superficial fungal infections, including rapid absorption, a long half-life, and a lack of active metabolites.[1][2] Its metabolism is slow in human-derived in vitro systems, indicating a high degree of metabolic stability. However, a significant gap exists in the publicly available quantitative pharmacokinetic data from human clinical trials. The discontinuation of its development has likely led to this information remaining within internal company reports. The data and workflows presented in this guide are based on the limited available information and are intended to provide a foundational understanding of the pharmacokinetic profile of this compound for scientific and research purposes. Further investigation would be necessary to fully characterize its pharmacokinetic properties.

References

Unveiling the Fungal Foe: A Technical Guide to the Molecular Targets of Pramiconazole

For Immediate Release

Ghent, Belgium – November 7, 2025 – In the persistent battle against fungal pathogens, a deep understanding of the molecular interactions between antifungal agents and their targets is paramount for the development of new and effective therapies. This technical guide delves into the core mechanism of action of Pramiconazole, a potent triazole antifungal agent. Designed for researchers, scientists, and drug development professionals, this document outlines the primary molecular target of this compound in fungi, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key pathways and workflows involved in its target identification.

Executive Summary

This compound, a member of the triazole class of antifungal agents, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane.[1][2] This is achieved through the specific inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[3][4][5] This inhibition leads to a depletion of ergosterol, a vital component for fungal membrane structure and function, and a concurrent accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.[6][7][8] Preclinical studies have demonstrated that this compound exhibits antifungal activity that is comparable or even superior to established agents like ketoconazole and itraconazole against a broad spectrum of dermatophytes and yeasts.[1][2]

The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The consensus in the scientific literature is that the primary and specific molecular target of this compound in fungi is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme plays a critical, rate-limiting role in the biosynthesis of ergosterol, the principal sterol in the fungal cell membrane.[9]

Mechanism of Inhibition

This compound, like other azole antifungals, possesses a nitrogen-containing heterocyclic ring (a triazole ring) that is crucial for its inhibitory activity. This ring system facilitates the binding of the this compound molecule to the heme iron atom located in the active site of the lanosterol 14α-demethylase enzyme.[5] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby preventing its demethylation—a critical step in the conversion of lanosterol to ergosterol.[7][8] The consequences of this enzymatic blockade are twofold:

-

Ergosterol Depletion: The fungal cell is deprived of ergosterol, which is essential for maintaining the fluidity, permeability, and integrity of the cell membrane.[9][10]

-

Toxic Sterol Accumulation: The inhibition of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, disrupting its structure and the function of membrane-bound enzymes, which is detrimental to the cell.[11]

The following diagram illustrates the pivotal position of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Quantitative Assessment of Antifungal Activity

The in vitro potency of this compound has been evaluated against a range of fungal pathogens. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of its antifungal activity.

| Fungal Species | This compound IC₅₀ (µM) | Reference |

| Candida spp. | 0.04 - 1.83 | [12] |

| Microsporum spp. | 0.15 - 1.34 | [12] |

| Trichophyton spp. | 0.15 - 1.34 | [12] |

Experimental Protocols for Target Identification and Validation

The identification and validation of lanosterol 14α-demethylase as the molecular target of this compound rely on a combination of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Objective: To quantify the in vitro activity of this compound against various fungal isolates.

Principle: Fungal isolates are exposed to serial dilutions of the antifungal agent in a liquid growth medium. The lowest concentration that inhibits visible growth is recorded as the MIC.

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Harvest the fungal cells and suspend them in sterile saline.

-

Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

-

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

Visually inspect the plates or use a spectrophotometer to determine the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the positive control.

-

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

Objective: To determine the IC₅₀ of this compound for fungal CYP51.

Principle: Microsomal fractions containing CYP51 are incubated with the enzyme's substrate (lanosterol) and a cofactor (NADPH) in the presence of varying concentrations of this compound. The conversion of lanosterol to its product is quantified to determine the extent of enzyme inhibition.

Protocol:

-

Preparation of Fungal Microsomes:

-

Grow a fungal culture to the mid-logarithmic phase.

-

Harvest the cells and mechanically disrupt them (e.g., using glass beads or a French press).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP51.

-

-

Enzyme Inhibition Assay:

-

In a reaction mixture, combine the fungal microsomes, a source of NADPH (NADPH regenerating system), and varying concentrations of this compound.

-

Initiate the reaction by adding the substrate, radiolabeled or fluorescently tagged lanosterol.

-

Incubate the reaction at an optimal temperature for a defined period.

-

-

Quantification of Product Formation:

-

Stop the reaction and extract the sterols.

-

Separate the substrate and product using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Quantify the amount of product formed using a suitable detection method (e.g., scintillation counting for radiolabeled substrates).

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

The following diagram outlines the general workflow for identifying the molecular target of an antifungal compound like this compound.

Caption: A generalized workflow for antifungal target identification.

Signaling Pathways and Downstream Effects

The inhibition of ergosterol biosynthesis by this compound can trigger cellular stress responses in fungi. While the primary action is on the cell membrane, the resulting stress can activate signaling cascades such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[13] These pathways are activated in an attempt by the fungus to cope with the membrane and cell wall defects caused by the drug. Activation of these stress pathways can, in some instances, contribute to the development of drug tolerance.[13]

Conclusion

This compound's antifungal activity is unequivocally linked to its potent and specific inhibition of lanosterol 14α-demethylase (CYP51), a cornerstone enzyme in the fungal ergosterol biosynthesis pathway. This targeted disruption of a vital cellular process underscores the efficacy of the triazole class of antifungals. The experimental protocols and quantitative data presented herein provide a comprehensive framework for researchers engaged in the study of antifungal mechanisms and the development of novel therapeutic agents. A thorough understanding of these molecular interactions is essential for overcoming the challenges of antifungal resistance and for designing the next generation of fungal infection treatments.

References

- 1. This compound, a triazole compound for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular aspects of azole antifungal action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound | 219923-85-0 | Benchchem [benchchem.com]

- 6. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro profiling of this compound and in vivo evaluation in Microsporum canis dermatitis and Candida albicans vaginitis laboratory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Pramiconazole for the Treatment of Malassezia Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malassezia species, lipophilic yeasts that are a normal component of the human skin microbiome, are implicated in various dermatological conditions, including seborrheheic dermatitis, pityriasis versicolor, and atopic dermatitis. Under certain conditions, these commensal organisms can become pathogenic, necessitating antifungal treatment. Pramiconazole (formerly known as R126638) is a novel triazole antifungal agent that has shown promise in the treatment of Malassezia-associated infections. This technical guide provides an in-depth overview of the investigation of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Mechanism of Action

This compound is a member of the triazole class of antifungal agents, which act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, triazoles bind to and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step in the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and replication.[1]

Signaling Pathway

The primary signaling pathway targeted by this compound in Malassezia is the ergosterol biosynthesis pathway.

Data Presentation: In Vitro Antifungal Activity

Quantitative data on the in vitro activity of this compound against a wide range of Malassezia species is limited in publicly available literature. However, a key study by Faergemann, Ausma, and Borgers (2006) demonstrated that this compound (R126638) exhibited lower Minimum Inhibitory Concentrations (MICs) compared to ketoconazole against several Malassezia species.[1]

For a broader context, the following table summarizes the in vitro susceptibility of various Malassezia species to other commonly used azole antifungals.

| Antifungal Agent | Malassezia Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| This compound (R126638) | M. globosa, M. obtusa, M. slooffiae, M. restricta, M. sympodialis | Lower MICs than ketoconazole | Not Reported | Not Reported | [1] |

| Ketoconazole | Malassezia spp. (95 strains) | <0.03 - 4 | Not Reported | Not Reported | [2] |

| Itraconazole | Malassezia spp. (95 strains) | <0.03 - 16 | Not Reported | Not Reported | [2] |

| Fluconazole | Malassezia spp. (95 strains) | <0.125 - >64 | Not Reported | Not Reported | [2] |

| Voriconazole | Malassezia spp. (95 strains) | <0.03 - >16 | Not Reported | Not Reported | [2] |

| Ketoconazole | M. furfur | Not Reported | Not Reported | 0.5 | [3] |

| Itraconazole | M. furfur | Not Reported | Not Reported | 1 | [3] |

| Fluconazole | M. furfur | ≤0.125 - >8 | Not Reported | >8 | [3] |

| Voriconazole | M. furfur | Not Reported | Not Reported | 1 | [3] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antifungal agent. The following is a generalized protocol adapted for the testing of this compound against Malassezia species, based on the methodology cited for R126638.[1]

1. Media Preparation:

-

Prepare a suitable agar medium that supports the growth of lipophilic Malassezia species, such as modified Dixon agar or Leeming-Notman agar.

-

Autoclave the medium and allow it to cool to approximately 50°C in a water bath.

2. Antifungal Agent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial twofold dilutions of the this compound stock solution to achieve the desired final concentrations in the agar plates.

3. Plate Preparation:

-

Add the appropriate volume of each this compound dilution to molten agar to achieve the final desired concentrations. Ensure thorough mixing.

-

Pour the agar-antifungal mixture into sterile Petri dishes and allow them to solidify.

-

Include a drug-free control plate (with solvent alone if applicable) and a growth control plate (no drug or solvent).

4. Inoculum Preparation:

-

Culture the Malassezia isolates on a suitable agar medium at 32°C for 48-72 hours.

-

Harvest the yeast cells and suspend them in sterile saline or another appropriate diluent.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

5. Inoculation:

-

Using a multipoint inoculator or a calibrated loop, inoculate the surface of the agar plates with the prepared Malassezia suspension.

6. Incubation:

-

Incubate the plates at 32°C for 48-72 hours, or until sufficient growth is observed on the control plates.

7. Endpoint Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction) compared to the drug-free growth control.

Clinical Trial Workflow: Oral this compound for Seborrheic Dermatitis

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of oral this compound for the treatment of seborrheic dermatitis.

Conclusion

This compound has demonstrated significant potential as a treatment for Malassezia-related skin conditions. Its potent in vitro activity, which appears to be superior to that of ketoconazole against several Malassezia species, and its efficacy in early clinical trials for seborrheic dermatitis, underscore its promise. Further research, including large-scale clinical trials and more extensive in vitro susceptibility testing against a wider range of clinical isolates, is warranted to fully elucidate its therapeutic value and establish its place in the management of Malassezia infections. The development of standardized protocols for the antifungal susceptibility testing of Malassezia will be crucial for both clinical diagnostics and the evaluation of new antifungal agents like this compound.

References

Methodological & Application

Application Notes and Protocols for Pramiconazole in Fungal Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pramiconazole, a triazole antifungal agent, in fungal cell culture experiments. This document outlines the compound's mechanism of action, provides quantitative data on its efficacy, and details protocols for its application in antifungal susceptibility testing.

Introduction

This compound is a potent inhibitor of fungal ergosterol biosynthesis.[1][2][3][4] Like other triazole antifungals, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5] This enzyme is critical in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in the inhibition of fungal growth and cell death.[1][3] Preclinical studies have demonstrated this compound's broad-spectrum activity against a variety of fungal pathogens, including yeasts and dermatophytes.[3][6][7][8][9]

Data Presentation

The in vitro efficacy of this compound has been evaluated against a range of fungal species. The following table summarizes the 50% inhibitory concentration (IC50) values from preclinical studies.

| Fungal Species | Isolate | This compound IC50 (μM) | Reference Compound | Reference IC50 (μM) |

| Candida albicans | B2630 | 1.83 ± 0.15 | Itraconazole | 0.25 ± 0.10 |

| Candida glabrata | B65012 | 0.35 ± 0.12 | Itraconazole | 0.45 ± 0.18 |

| Candida krusei | B65017 | 0.88 ± 0.21 | Itraconazole | 1.20 ± 0.35 |

| Candida parapsilosis | B65025 | 0.04 ± 0.01 | Itraconazole | 0.03 ± 0.01 |

| Microsporum canis | B68128 | 0.18 ± 0.06 | Itraconazole | 2.02 ± 2.45 |

| Trichophyton mentagrophytes | B70554 | 0.15 ± 0.05 | Itraconazole | 0.37 ± 0.39 |

| Trichophyton rubrum | B68134 | 0.22 ± 0.08 | Itraconazole | 0.55 ± 0.21 |

| Trichophyton quinckeanum | B68132 | 1.34 ± 0.41 | Itraconazole | 0.98 ± 0.29 |

Data compiled from in vitro profiling studies.[6][8]

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are recommended for determining the in vitro susceptibility of fungal isolates to this compound.

Protocol 1: Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A4)

This protocol is suitable for Candida species and other yeasts.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder using a calibrated analytical balance. b. Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 1.28 mg/mL. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum: a. Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure viability and purity. b. Prepare a suspension of fungal colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

3. Broth Microdilution Assay: a. Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.016 to 16 µg/mL. b. Inoculate each well with 100 µL of the prepared fungal suspension. c. Include a growth control well (fungal suspension without drug) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or by using a spectrophotometric reader at a wavelength of 530 nm.

Protocol 2: Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is suitable for dermatophytes such as Trichophyton and Microsporum species.

1. Preparation of this compound Stock Solution: a. Follow the same procedure as described in Protocol 1, step 1.

2. Preparation of Fungal Inoculum: a. Grow the filamentous fungus on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Broth Microdilution Assay: a. Follow the same procedure as described in Protocol 1, step 3.

4. Incubation: a. Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungal species.

5. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (complete absence of visible growth).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for antifungal susceptibility testing.

Caption: Mechanism of action of this compound in fungal cells.

Caption: Experimental workflow for antifungal susceptibility testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. njccwei.com [njccwei.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Profiling of this compound and In Vivo Evaluation in Microsporum canis Dermatitis and Candida albicans Vaginitis Laboratory Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a triazole compound for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A High-Throughput Bioassay for Screening Pramiconazole Derivatives Targeting Fungal Lanosterol 14α-Demethylase

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pramiconazole is a potent triazole antifungal agent that targets lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, leads to fungal cell death.[3][4] The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections. This application note describes a robust and high-throughput bioassay for screening libraries of this compound derivatives to identify novel candidates with enhanced antifungal activity.

The described bioassay is a fluorescence-based in vitro enzymatic assay that directly measures the inhibition of recombinant fungal CYP51. This method offers significant advantages over traditional cell-based antifungal susceptibility testing, including higher throughput, reduced variability, and a specific focus on the molecular target of interest.

Principle of the Assay

This bioassay utilizes a recombinant fungal lanosterol 14α-demethylase (CYP51) enzyme, a suitable cytochrome P450 reductase (CPR) as an electron donor, and a fluorogenic substrate. In the absence of an inhibitor, CYP51 metabolizes the substrate, resulting in a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. When a this compound derivative or other potential inhibitor is present, it binds to the active site of CYP51, preventing the metabolism of the fluorogenic substrate and leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration required to achieve 50% inhibition (IC50) of the enzyme activity.

Featured Product

-

Recombinant Fungal Lanosterol 14α-Demethylase (CYP51) from Aspergillus fumigatus (Supplier specific)

-

Cytochrome P450 Reductase (CPR) (Supplier specific)

-

CYP51 Fluorogenic Substrate (e.g., BOMCC) (Supplier specific)

This compound and its Derivatives

This compound is a triazole-based antifungal agent with a complex chemical structure. The development of derivatives aims to improve its efficacy, broaden its spectrum of activity, and overcome potential resistance mechanisms. The following table presents hypothetical data for a series of this compound derivatives, illustrating how structure-activity relationships (SAR) can be evaluated using the described bioassay.

Table 1: In Vitro Antifungal Activity and CYP51 Inhibition of this compound and Hypothetical Derivatives

| Compound ID | Modification on this compound Scaffold | MIC against C. albicans (µg/mL) | IC50 against A. fumigatus CYP51 (µM) |

| This compound | - | 0.125 | 0.25 |

| PRAM-001 | R1 = 4-chlorophenyl | 0.06 | 0.15 |

| PRAM-002 | R1 = 4-fluorophenyl | 0.125 | 0.22 |

| PRAM-003 | R2 = triazolylmethyl | 0.25 | 0.45 |

| PRAM-004 | R2 = imidazolylmethyl | 0.5 | 0.8 |

| PRAM-005 | R3 = sec-butyl | 0.03 | 0.1 |

| PRAM-006 | R3 = tert-butyl | 0.125 | 0.3 |

| Fluconazole | (Reference) | 1.0 | 17.0 |

| Itraconazole | (Reference) | 0.06 | 0.18 |

| Voriconazole | (Reference) | 0.03 | 0.16 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Signaling Pathway

Experimental Workflow

Protocols

Materials and Reagents

-

Recombinant fungal CYP51 (e.g., from A. fumigatus)

-

Cytochrome P450 Reductase (CPR)

-

CYP51 Fluorogenic Substrate (e.g., 3-[4-(benzyloxy-difluoromethoxy)phenyl]-7-methoxy-2H-chromen-2-one, BOMCC)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound and its derivatives

-

Positive control inhibitor (e.g., Ketoconazole)

-

DMSO (Dimethyl sulfoxide)

-

Black, flat-bottom 96-well microplates

-

Multichannel pipettes

-

Fluorescence microplate reader with kinetic reading capabilities

Experimental Procedure

-

Compound Preparation:

-

Prepare stock solutions of this compound derivatives and control compounds in DMSO.

-

Create a serial dilution of each compound in DMSO.

-

In a 96-well plate, add 1 µL of each compound dilution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and a known CYP51 inhibitor as a positive control.

-

-

Enzyme and Substrate Preparation:

-

Prepare the assay buffer (50 mM potassium phosphate, pH 7.4).

-

Prepare a master mix containing the recombinant CYP51 and CPR in the assay buffer. The final concentration of each will depend on the specific activity of the enzyme lot.

-

Prepare the fluorogenic substrate solution in the assay buffer. The optimal concentration should be determined empirically but is typically around the Km value for the substrate.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To each well of the 96-well plate containing the compounds, add 50 µL of the CYP51/CPR master mix.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., excitation at 415 nm and emission at 460 nm for BOMCC) every minute for 30-60 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

-

-

Determine Percent Inhibition:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of no enzyme control) / (Rate of DMSO control - Rate of no enzyme control))

-

-

Calculate IC50 Values:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each this compound derivative.

-

Conclusion

The described fluorescence-based bioassay provides a rapid, sensitive, and reliable method for the high-throughput screening of this compound derivatives. This assay allows for the direct assessment of compound potency against the intended molecular target, facilitating the identification of promising new antifungal candidates and enabling detailed structure-activity relationship studies to guide further drug development efforts.

References

- 1. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Topical Pramiconazole Formulations in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a potent triazole antifungal agent that has demonstrated significant efficacy against a broad spectrum of fungal pathogens.[1][2] Like other azoles, its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This disruption of ergosterol production leads to altered fungal cell membrane permeability and integrity, ultimately inhibiting fungal growth.[2] Preclinical studies have shown that both oral and topical formulations of this compound are effective in animal models of dermatophytosis and vulvovaginal candidiasis, with topical application demonstrating superior efficacy compared to some standard treatments.[1][3]

These application notes provide detailed protocols for the preparation of various topical formulations of this compound (creams, gels, and ointments) and for conducting in vivo efficacy studies in established animal models of dermatophytosis and vaginal candidiasis.

Physicochemical Properties of this compound and Formulation Considerations

Table 1: General Physicochemical Properties of Triazole Antifungals and Formulation Implications

| Property | Typical Range/Characteristic for Triazoles | Formulation Implication |

| Molecular Weight | 250 - 700 g/mol | Larger molecules may have reduced passive diffusion across the stratum corneum. Penetration enhancers may be beneficial. |

| pKa | Weakly basic | The charge of the molecule will depend on the pH of the formulation, which can influence solubility and skin permeation. |

| LogP | Generally low to moderate | Indicates a degree of lipophilicity, which is necessary for partitioning into the stratum corneum. However, very high lipophilicity can lead to retention in the upper skin layers. |

| Aqueous Solubility | Generally low | Solubilizing agents, co-solvents, or advanced formulation strategies like nanoemulsions or solid dispersions may be required.[5] |

Experimental Protocols: Formulation Preparation

The following are general protocols for preparing cream, gel, and ointment formulations suitable for topical delivery of this compound. The final concentration of this compound in the formulation should be determined based on the specific experimental design, but a 1% (w/w) concentration has been shown to be effective in preclinical models.[3]

This compound Cream (Oil-in-Water Emulsion)

This protocol describes the preparation of a basic oil-in-water cream.

Materials:

-

This compound powder

-

Oil Phase:

-

Cetyl alcohol

-

Stearic acid

-

Liquid paraffin

-

-

Aqueous Phase:

-

Purified water

-

Glycerin

-

Methylparaben (preservative)

-

Propylparaben (preservative)

-

-

Emulsifying agent (e.g., Polysorbate 80)

-

Suitable solvent for this compound (e.g., Propylene glycol)

Protocol:

-

Oil Phase Preparation: In a suitable vessel, combine the cetyl alcohol, stearic acid, and liquid paraffin. Heat the mixture to approximately 75°C with continuous stirring until all components are melted and homogenous.

-

Aqueous Phase Preparation: In a separate vessel, combine the purified water, glycerin, methylparaben, and propylparaben. Heat this mixture to 75°C with stirring until all solids are dissolved.

-

Drug Incorporation: Dissolve the required amount of this compound powder in the chosen solvent (e.g., propylene glycol) with gentle heating if necessary.

-

Emulsification: Add the dissolved this compound solution to the heated oil phase and mix thoroughly. Gradually add the heated aqueous phase to the oil phase with continuous, vigorous stirring to form a uniform emulsion.

-

Cooling and Homogenization: Continue stirring the emulsion until it cools to room temperature. The use of a homogenizer during the cooling process can improve the cream's consistency and stability.

-

Final Product: The resulting product is a smooth, semi-solid cream.

This compound Gel

This protocol outlines the preparation of a carbomer-based hydrogel.

Materials:

-

This compound powder

-

Carbomer 940

-

Propylene glycol

-

Ethanol

-

Triethanolamine

-

Purified water

Protocol:

-

Carbomer Dispersion: Disperse the Carbomer 940 in purified water with constant stirring to avoid clumping. Allow the dispersion to hydrate for at least 2 hours.

-

Drug Solubilization: Dissolve the this compound powder in a mixture of propylene glycol and ethanol.

-

Incorporation: Slowly add the this compound solution to the hydrated carbomer dispersion with continuous mixing.

-

Gelling: Neutralize the dispersion by adding triethanolamine dropwise while stirring. The gel will form as the pH increases to approximately 6.0-7.0.

-

Final Product: A clear, viscous gel will be formed.

This compound Ointment (Absorption Base)

This protocol describes the preparation of an absorption ointment.

Materials:

-

This compound powder

-

White petrolatum

-

White wax

-

Stearyl alcohol

-

Propylene glycol (as a levigating agent)

Protocol:

-

Base Preparation: Melt the white petrolatum, white wax, and stearyl alcohol together in a beaker on a water bath at around 70°C.

-

Drug Levigation: Mix the this compound powder with a small amount of propylene glycol to form a smooth paste. This process, known as levigation, helps to incorporate the solid drug into the ointment base uniformly.

-

Incorporation: Gradually add the this compound paste to the melted ointment base with continuous stirring.

-

Cooling: Remove the mixture from the heat and continue to stir until it congeals into a uniform ointment.